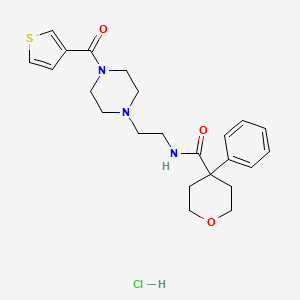

![molecular formula C20H17NO6 B2668173 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 859664-22-5](/img/structure/B2668173.png)

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide (BDMHC), have been synthesized using the Schiff base method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .Scientific Research Applications

Synthesis Methods

- Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization : This compound has been synthesized using a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization method. This process involves starting from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which undergo a series of reactions in the presence of PdI2 and KI, demonstrating significant stereoselectivity (Gabriele et al., 2006).

Agricultural Applications

- Usage in Sustained Release Nanoparticles for Agriculture : Solid lipid nanoparticles and polymeric nanocapsules containing similar compounds have been developed for sustained release in agricultural applications. These nanoparticles enhance the delivery of bioactive compounds to the site of action, improving efficiency while reducing environmental toxicity (Campos et al., 2015).

Catalysis and Chemical Transformations

- Aromatic Transalkylation Catalyst : Similar compounds have been investigated for their role in the catalysis of aromatic transalkylation reactions. These processes are crucial in the production of various chemicals and intermediates in industrial chemistry (Santilli, 1986).

- Synthesis of Benzothiazol Derivatives : It has been used in synthesizing benzothiazol derivatives, which are important intermediates in various chemical synthesis processes (Velikorodov et al., 2011).

Analytical Chemistry Applications

- Chromatographic and Electrochemical Analysis : Compounds with similar structures have been analyzed using high-performance liquid chromatography and electrochemical methods. These techniques are essential for understanding the properties and behaviors of such chemicals (Gibson et al., 2016).

- Environmental Sample Analysis : It has been used in the development of methods for the detection of carbendazim and thiabendazole in environmental samples. This application is vital in monitoring and managing the environmental impact of such compounds (Wu et al., 2009).

Pharmaceutical Research

- Drug Metabolizing Enzyme Studies : Similar compounds have been studied for their effects on drug-metabolizing enzymes in the liver, providing insights into drug interactions and metabolism (Souhaili-el Amri et al., 1988).

Materials Science and Engineering

- Organic Light-Emitting Diode (OLED) Development : Derivatives of this compound have been used in the development of organic light-emitting diodes. Their unique electronic properties make them suitable for use in advanced display technologies (Ko et al., 2001).

properties

IUPAC Name |

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-11-14(27-20(23)21(2)3)7-5-13-18(22)17(26-19(11)13)9-12-4-6-15-16(8-12)25-10-24-15/h4-9H,10H2,1-3H3/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDOZMSRDLUYKB-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

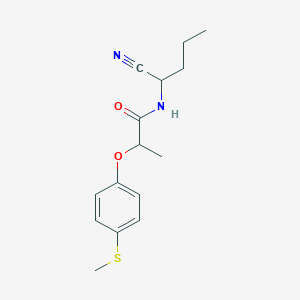

![ethyl 2-[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2668091.png)

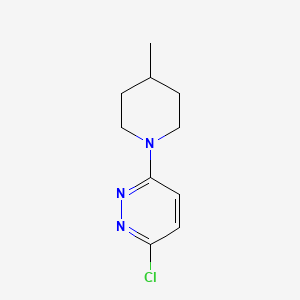

![2-(2H-1,3-benzodioxol-5-yloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2668096.png)

![3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2668100.png)

![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2668102.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2668104.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2668107.png)

![N-[4-(propan-2-yloxy)benzyl]-beta-alanine](/img/structure/B2668108.png)

![2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2668110.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2668111.png)

![3-[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]propanoic acid](/img/structure/B2668112.png)

![N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2668113.png)